An In-depth Technical Guide to 8-aminooctan-1-ol Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 8-aminooctan-1-ol Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of 8-aminooctan-1-ol and its hydrochloride salt. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes technical data with practical insights to support laboratory applications and formulation strategies.
Introduction: The Versatility of Bifunctional Alkanolamines
8-aminooctan-1-ol is a bifunctional organic molecule characterized by a primary amine (-NH₂) and a primary hydroxyl (-OH) group at opposite ends of an eight-carbon aliphatic chain. This unique structure imparts amphiphilic properties and provides two reactive centers for chemical modifications, making it a valuable building block in various scientific applications, including the synthesis of novel surfactants, and as a linker in the development of therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many experimental and formulation processes.
Chemical Structure and Molecular Properties
The structural integrity and molecular weight of a compound are foundational to its application in research and development. These parameters are crucial for accurate stoichiometric calculations, analytical characterization, and the prediction of chemical behavior.
Chemical Structure
The structure of 8-aminooctan-1-ol consists of a linear eight-carbon backbone. At one terminus (C1), a hydroxyl group is attached, while an amino group is situated at the other end (C8). In the hydrochloride salt form, the amine group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.
Caption: Chemical structure of 8-aminooctan-1-ol Hydrochloride.
Molecular Formula and Weight
The molecular characteristics of 8-aminooctan-1-ol and its hydrochloride salt are summarized below. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of hydrogen chloride (HCl) to that of the free base.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 8-aminooctan-1-ol | C₈H₁₉NO | 145.24[1][2][3] | 19008-71-0[3][4][5] |
| 8-aminooctan-1-ol HCl salt | C₈H₂₀ClNO | 181.70 | Not explicitly found |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols and formulation strategies.
| Property | 8-aminooctan-1-ol (Free Base) | 8-aminooctan-1-ol HCl salt (Predicted) | Source |
| Melting Point | 65 °C | Higher than the free base due to ionic character. | [3][4] |
| Boiling Point | 232.9 ± 23.0 °C (Predicted) | Decomposes at high temperatures. | [3][4] |
| Density | 0.897 ± 0.06 g/cm³ (Predicted) | Higher than the free base. | [3][4] |
| Solubility | Soluble in Methanol | Soluble in water and polar protic solvents. | [3][4] |
| Appearance | White to Almost white powder to crystal | White crystalline solid. | [3] |
Experimental Protocol: Synthesis of 8-aminooctan-1-ol Hydrochloride
The following is a generalized protocol for the synthesis of 8-aminooctan-1-ol hydrochloride from the free base. This procedure is based on standard acid-base chemistry.
Objective: To convert 8-aminooctan-1-ol to its hydrochloride salt to improve aqueous solubility and stability.
Materials:
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8-aminooctan-1-ol
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Anhydrous diethyl ether
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Hydrochloric acid solution (e.g., 2 M in diethyl ether)
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Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus
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Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Procedure:
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Dissolution: Dissolve a known quantity of 8-aminooctan-1-ol in a minimal amount of anhydrous diethyl ether in a round-bottom flask with magnetic stirring. The use of an anhydrous solvent is crucial to prevent the introduction of water, which can affect crystallization.
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Acidification: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise using a dropping funnel. The slow addition helps to control the exothermic reaction and promotes the formation of a crystalline precipitate.
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Precipitation: As the hydrochloric acid is added, the 8-aminooctan-1-ol hydrochloride will precipitate out of the solution as a white solid. Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.
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Isolation: Isolate the precipitated solid by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and residual acid.
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Drying: Dry the resulting white solid under vacuum to remove any remaining solvent.
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Characterization: Confirm the identity and purity of the synthesized 8-aminooctan-1-ol hydrochloride using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, and elemental analysis.
Caption: A generalized workflow for the synthesis of 8-aminooctan-1-ol HCl.
Applications in Research and Drug Development
The unique bifunctional nature of 8-aminooctan-1-ol and its derivatives makes them valuable in several areas of research and drug development:
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Drug Delivery: The amphiphilic character of this molecule allows for its use in the formation of micelles and liposomes, which can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability.
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Linker Chemistry: The terminal amino and hydroxyl groups provide convenient handles for covalent attachment to other molecules. This makes 8-aminooctan-1-ol a useful linker for conjugating drugs to targeting moieties or for creating spacers in complex molecular architectures.
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Surface Modification: The ability to self-assemble on surfaces can be exploited for the functionalization of materials used in biomedical devices and biosensors.
Conclusion
8-aminooctan-1-ol hydrochloride is a versatile chemical entity with significant potential in various scientific domains, particularly in drug development and materials science. Its well-defined structure, coupled with the enhanced aqueous solubility of its hydrochloride salt, provides a solid foundation for its application in the synthesis of more complex molecules and the formulation of therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, a standard synthesis protocol, and highlighted its potential applications to aid researchers in leveraging this compound for their scientific endeavors.
References
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PubChem. 8-Amino-1-octanol | C8H19NO | CID 15919832. [Link]
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PubChem. 1-Aminooctan-3-ol | C8H19NO | CID 21436343. [Link]
Sources
- 1. 8-Amino-1-octanol | C8H19NO | CID 15919832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminooctan-3-ol | C8H19NO | CID 21436343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-AMINO-1-OCTANOL | 19008-71-0 [chemicalbook.com]
- 4. 19008-71-0 CAS MSDS (8-AMINO-1-OCTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS 19008-71-0 | 8-Aminooctan-1-ol - Synblock [synblock.com]
